molecular formula C8H5BrF2O2 B1428551 Methyl 4-bromo-2,5-difluorobenzoate CAS No. 1193162-21-8

Methyl 4-bromo-2,5-difluorobenzoate

Cat. No. B1428551
M. Wt: 251.02 g/mol
InChI Key: LDJDOESDQOIIGE-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,5-difluorobenzoate” is a chemical compound that belongs to the ester class of organic compounds . It is a brominated benzoate ester with two fluorine atoms attached to the benzene ring . The compound has a CAS Number of 1193162-21-8 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-bromo-2,5-difluorobenzoate” is C8H5BrF2O2 . It has an average mass of 251.025 Da and a monoisotopic mass of 249.944092 Da .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,5-difluorobenzoate” is a colorless to white to yellow liquid or semi-solid or solid . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

  • Synthesis and Characterization of Zinc Phthalocyanine Derivatives :Methyl 4-bromo-2,5-difluorobenzoate plays a role in the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, characterized using various spectroscopic techniques, have significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Development of Chemical Synthesis Methods :Research has focused on developing synthesis methods for compounds like methyl 4-bromo-2-methoxybenzoate, derived from 4-bromo-2-fluorotoluene. These methods involve multiple steps including bromination, hydrolysis, and esterification, yielding high-purity products. This illustrates the compound's utility in organic synthesis and chemical research (Chen Bing-he, 2008).

  • Exploring Structural Opportunities in Organic Chemistry :The compound is used in demonstrating the versatility of modern organometallic methods. For example, selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids containing fluorine atoms showcases the structural flexibility and the potential of these compounds in advanced organic synthesis (Schlosser & Heiss, 2003).

  • Investigation of Thermodynamics and Solubility in Halogenbenzoic Acids :Methyl 4-bromo-2,5-difluorobenzoate is relevant in studies exploring the thermodynamics of sublimation, fusion, vaporization, and solubility in halogenbenzoic acids. These studies are crucial for understanding the physical properties of these compounds, which has implications in pharmaceuticals and materials science (Zherikova et al., 2016).

  • Role in Synthesis of Fluorescent Compounds :Research includes the synthesis of compounds like 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone and its dinuclear zinc(II) complex, where methyl 4-bromo-2,5-difluorobenzoate could potentially play a role. These compounds exhibit significant fluorescence properties, which is important for applications in materials science and bioimaging (Ji Chang–you, 2012).

Safety And Hazards

“Methyl 4-bromo-2,5-difluorobenzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-bromo-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJDOESDQOIIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2,5-difluorobenzoate

CAS RN

1193162-21-8
Record name Methyl 4-bromo-2,5-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-bromo-2,5-difluorobenzoic acid (4.82 g, 20.3 mmol) and methanol (100 ml, saturated with gaseous HCl) was heated at 65° C. for 3 h. The volatiles were evaporated, MeOH was added and once again it was evaporated. This procedure was repeated three times. Purification by flash column chromatography (isooctane/EtOAc 4:1) gave the title compound (4.2 g). MS m/z (rel. intensity, 70 eV) 252 (M+, 33), 250 (M+, 34), 221 (95), 219 (bp), 193 (20), 191 (21), 112 (32).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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